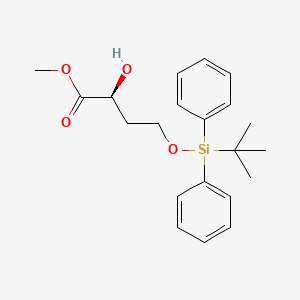

(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate

Description

(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate is a chiral intermediate widely used in asymmetric organic synthesis, particularly in pharmaceutical and natural product chemistry. Its structure features:

- A tert-butyldiphenylsilyl (TBDPS) group at the 4-position, serving as a robust protecting group for hydroxyl functionalities.

- A methyl ester at the carboxylate terminus.

- An (S)-configured stereocenter at the 2-hydroxy position, critical for enantioselective applications.

This compound is valued for its stability under basic and mildly acidic conditions, making it ideal for multi-step syntheses. Its bulkier TBDPS group offers enhanced steric protection compared to smaller silyl ethers, reducing unintended deprotection during reactions .

Properties

Molecular Formula |

C21H28O4Si |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

methyl (2S)-4-[tert-butyl(diphenyl)silyl]oxy-2-hydroxybutanoate |

InChI |

InChI=1S/C21H28O4Si/c1-21(2,3)26(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-15-19(22)20(23)24-4/h5-14,19,22H,15-16H2,1-4H3/t19-/m0/s1 |

InChI Key |

YKBMJQPUPULJBC-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@@H](C(=O)OC)O |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Tert-Butyldiphenylsilyl (TBDPS) Group Introduction

The tert-butyldiphenylsilyl (TBDPS) group is introduced to protect the primary hydroxyl group at position 4 of the butanoate backbone. This step is critical to prevent unwanted side reactions during subsequent synthetic steps.

Standard Protocol

-

Reagents : TBDPS-Cl (1.2–1.5 equiv), imidazole (2.0–3.0 equiv)

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Conditions : 0°C to room temperature, 6–12 hours under nitrogen atmosphere.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center of TBDPS-Cl, facilitated by imidazole as a base to scavenge HCl. The bulky TBDPS group provides steric protection, enhancing selectivity for primary over secondary hydroxyl groups.

Esterification and Backbone Assembly

Reformatsky Reaction for Carbon Chain Elongation

The butanoate backbone is constructed using a Reformatsky reaction, which couples a zinc enolate with an aldehyde or ketone.

Procedure

-

Reformatsky Reagent : Generated from tert-butyl bromoacetate (1.1 equiv) and activated zinc dust in tetrahydrofuran (THF).

-

Coupling Partner : (S)-4-hydroxy-2-oxobutanal (or protected derivatives).

Key Considerations

-

Solvent Purity : THF must be rigorously dried to prevent protonation of the enolate.

-

Zinc Activation : Zinc is often activated by sequential washing with dilute HCl, water, and acetone.

Stereochemical Control

Asymmetric Induction via Chiral Starting Materials

The (S)-configuration at the 2-hydroxy position is achieved using chiral precursors or auxiliaries.

Example

-

Chiral Aldehyde : (S)-4-(TBDPS-oxy)-2-hydroxybutanal is synthesized from L-malic acid, preserving stereochemistry through iterative protection and oxidation steps.

-

Catalytic Asymmetric Methods : Limited reports exist, but Shiina macrolactonization or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) may be applicable.

Data Table 1: Stereochemical Outcomes in Key Steps

| Step | Substrate | Method | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Silylation | 4-Hydroxybutanoate | TBDPS-Cl/imidazole | – | 90 | |

| Reformatsky Reaction | Bromoacetate + Aldehyde | Zn/THF, −78°C | 98 | 75 |

Industrial-Scale Synthesis

Flow Microreactor Systems

Recent patents highlight the use of continuous-flow systems to enhance efficiency and scalability.

Advantages

-

Improved Heat Transfer : Enables precise temperature control during exothermic silylation.

-

Reduced Reaction Times : Silylation completes in 30–60 minutes vs. 12 hours in batch.

Protocol

-

Reactor Type : Tubular microreactor (inner diameter: 1.0 mm)

-

Flow Rate : 0.5 mL/min for TBDPS-Cl and substrate solutions.

-

Post-Processing : In-line quenching with aqueous NaHCO3 followed by liquid-liquid separation.

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 hours | 1 hour |

| Yield | 85–90% | 88–92% |

| Scalability | Limited to 100 g batches | >1 kg/day feasible |

| Solvent Consumption | 10 L/kg | 4 L/kg |

Flow systems reduce solvent use by 60% and improve reproducibility, making them preferable for large-scale production.

Challenges and Optimization

Racemization During Esterification

The 2-hydroxy group is prone to racemization under acidic or high-temperature conditions.

Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the TBDPS group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are typically used.

Substitution: Fluoride sources like TBAF (Tetra-n-butylammonium fluoride) are used to remove the TBDPS group.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Hydroxyl groups or other functional groups depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a protecting group for hydroxyl functionalities, facilitating the synthesis of more complex molecules.

Key Synthetic Pathways:

- Protection of Hydroxyl Groups : The tert-butyldiphenylsilyl group acts as a protective group for hydroxyl functionalities during multi-step syntheses.

- Chiral Synthesis : The chiral center at the 2-position can be utilized in asymmetric synthesis, allowing for the selective formation of enantiomers in pharmaceutical compounds.

Research indicates that this compound exhibits potential biological activities that may be harnessed for therapeutic purposes.

Potential Therapeutic Uses:

- Antidiabetic Agents : Compounds similar to this structure have been studied for their ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism and diabetes management.

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focusing on related compounds demonstrated significant inhibition of α-glucosidase activity, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .

- Neuroprotective Research : Investigations into similar silyl-protected compounds have indicated their potential to protect neuronal cells from oxidative stress, which is crucial for developing treatments for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include silyl-protected hydroxybutanoates with variations in:

Silyl protecting groups (e.g., TBDMS vs. TBDPS).

Ester groups (e.g., methyl vs. ethyl esters).

Stereochemistry (R vs. S configuration).

(S)-Methyl 4-((tert-Butyldimethylsilyl)oxy)-2-hydroxybutanoate (TBDMS Analogue)

CAS No.: 307532-01-0 Molecular Formula: C₁₁H₂₄O₄Si Molecular Weight: 248.39 g/mol Storage: Inert atmosphere, 2–8°C Hazard: H319 (causes serious eye irritation) .

| Property | Target Compound (TBDPS) | TBDMS Analogue |

|---|---|---|

| Silyl Group | tert-Butyldiphenylsilyl | tert-Butyldimethylsilyl |

| Molecular Weight | ~398.57 g/mol* | 248.39 g/mol |

| Stability | High (acid-resistant) | Moderate (acid-labile) |

| Solubility | Lower in polar solvents | Higher in polar solvents |

| Applications | Long-term hydroxyl protection | Short-term protection in mild conditions |

*Calculated based on molecular formula C₂₃H₃₀O₄Si.

Key Differences :

- The TBDPS group’s bulkiness (due to phenyl substituents) enhances steric shielding and stability, whereas the TBDMS analogue is more prone to premature deprotection under acidic conditions .

- The lipophilicity of TBDPS derivatives reduces solubility in polar solvents, complicating purification but improving compatibility with non-polar reaction media.

Ethyl Ester Variants

Replacing the methyl ester with an ethyl group increases molecular weight marginally (e.g., ~12–14 g/mol) but may alter hydrolysis kinetics under basic conditions. Ethyl esters generally exhibit slower enzymatic or chemical cleavage rates compared to methyl esters.

Enantiomeric (R)-Configured Analogues

The (R)-enantiomer of the target compound would display identical physical properties (e.g., molecular weight, solubility) but divergent stereochemical interactions in chiral environments, affecting outcomes in asymmetric catalysis or biological activity.

Research Findings

- Synthetic Utility : TBDPS-protected derivatives are preferred in prostaglandin and macrolide syntheses due to their resilience under harsh conditions, whereas TBDMS analogues are used in shorter sequences (e.g., carbohydrate chemistry) .

- Deprotection Efficiency : TBDPS groups require stronger acids (e.g., HF·pyridine) for cleavage compared to TBDMS (removable with TBAF). This selectivity enables orthogonal protection strategies.

- Thermal Stability : TBDPS ethers exhibit higher thermal stability (decomposition >200°C), while TBDMS analogues may degrade at lower temperatures.

Limitations and Challenges

- Cost : TBDPS reagents are more expensive than TBDMS due to complex synthesis.

- Purification Difficulties : The lipophilic nature of TBDPS derivatives complicates chromatographic separation.

Biological Activity

(S)-Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 248.39 g/mol

- CAS Number : 307532-01-0

- Structure : The compound features a tert-butyldiphenylsilyl ether group, which enhances its stability and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect the transport of pyruvate in mitochondria, similar to other silylated compounds .

- Cellular Uptake : The presence of the silyl group may facilitate cellular uptake through enhanced membrane permeability, allowing for better bioavailability and efficacy in biological systems .

- Antioxidant Activity : Some derivatives of hydroxylated compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .

Case Study 1: Inhibition of Pyruvate Transport

A study conducted on isolated rat liver mitochondria demonstrated that this compound significantly inhibited pyruvate transport. This inhibition was noted at concentrations as low as 200 µM, suggesting a potent effect on mitochondrial function . The study concluded that the compound acts through a non-competitive inhibition mechanism.

Case Study 2: Metabolic Effects in Adipose Tissue

In vitro experiments using adipose tissue samples revealed that the compound altered fatty acid synthesis pathways. Specifically, it inhibited fatty acid synthesis from glucose while not affecting acetate metabolism. This indicates a selective metabolic effect that could be leveraged for therapeutic purposes in metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butyldiphenylsilyl (TBDPS) group at the 4-hydroxy position?

Methodological Answer:

The TBDPS group is typically introduced via silylation using tert-butyldiphenylsilyl chloride (TBDPSCl) under mild basic conditions. A common approach involves:

- Reagents: TBDPSCl (1.2–1.5 equiv) with imidazole (2–3 equiv) as a catalyst.

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0°C to room temperature.

- Monitoring: Reaction progress tracked via TLC (Rf shift in hexane/ethyl acetate systems).

Post-reaction, quenching with water followed by extraction (ethyl acetate) and silica gel chromatography (hexane:ethyl acetate gradient) isolates the protected intermediate. Similar silylation protocols are validated in analogous syntheses of TBDMS-protected compounds .

Basic: How is the compound purified after synthesis, and what analytical methods confirm purity?

Methodological Answer:

Purification typically employs flash chromatography on silica gel with a hexane/ethyl acetate gradient (e.g., 8:1 to 4:1), as demonstrated in TBDPS-protected compound isolations . Analytical confirmation includes:

- NMR: Key signals: δ 1.05 (t-Bu singlet), 3.65 (methyl ester), 4.20–4.50 (C4-O-TBDPS and C2-OH).

- Mass Spectrometry (ESI): Expected [M+Na]+ or [M+H]+ peaks calculated from molecular formula (e.g., C28H32O5Si: exact mass 484.21). Discrepancies >0.1 amu suggest impurities .

Advanced: How can stereochemical integrity at the 2-hydroxy position be preserved during synthetic modifications?

Methodological Answer:

The (S)-configuration at C2 is sensitive to acidic/basic conditions. To minimize racemization:

- Protection: Temporarily protect the C2-OH with a mild protecting group (e.g., acetyl or TBS) during reactive steps.

- Low-Temperature Reactions: Perform acylations or silylations at –20°C to slow kinetic racemization.

- Chiral HPLC Validation: Post-synthesis, compare retention times with enantiomeric standards using a chiral column (e.g., Chiralpak IA, hexane/isopropanol mobile phase) .

Advanced: How are competing side reactions managed during selective TBDPS deprotection?

Methodological Answer:

Selective TBDPS removal in the presence of ester groups requires fluoride-based reagents under controlled conditions:

- TBAF (tetra-n-butylammonium fluoride): Use 1.0–1.2 equiv in THF at 0°C to avoid ester cleavage.

- Kinetic Monitoring: Track deprotection via ¹H NMR (disappearance of t-Bu signal at δ 1.05). Overexposure to TBAF risks ester hydrolysis; quenching with acetic acid after 30 minutes mitigates this .

Advanced: How to resolve contradictory NMR data for the compound’s hydroxyl protons?

Methodological Answer:

Variable OH proton signals (broadening/shifting) arise from hydrogen bonding or solvent interactions. To standardize

- Deuterated Solvent Choice: Use CDCl3 for sharp signals; DMSO-d6 may cause broadening.

- Drying: Ensure thorough drying (MgSO4) to eliminate water interference.

- 2D NMR: Perform HSQC or COSY to correlate OH protons with adjacent carbons, resolving ambiguities .

Basic: What stability considerations apply to long-term storage of the compound?

Methodological Answer:

The compound is sensitive to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.